methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
Description
The exact mass of the compound methyl N-(4-methoxy-3-nitrobenzoyl)glycinate is 268.06953611 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVNDZNTWPWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The 4 Methoxy 3 Nitrobenzoyl Fragment:this Fragment is an Aromatic Acyl Group with Two Competing Substituents on the Benzene Ring: a Methoxy Group Och₃ and a Nitro Group No₂ .
Nitro Group (-NO₂): The nitro group, positioned meta to the amide linkage, is a powerful electron-withdrawing group. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). libretexts.orgminia.edu.eg The nitrogen atom of the nitro group bears a formal positive charge, which strongly pulls electron density from the ring. minia.edu.eg This deactivating effect reduces the nucleophilicity of the aromatic ring.
The combined influence of these two groups results in a complex electronic distribution across the aromatic ring. The activating methoxy (B1213986) group and the deactivating nitro group modulate the reactivity and properties of the benzoyl portion of the molecule.
The Methyl 2 Aminoacetate Fragment:this Fragment Consists of an Ester Group and an Amide Linkage.
Amide Linkage (-C(=O)NH-): The amide group is crucial to the molecule's structure. The lone pair on the nitrogen atom can be delocalized into the carbonyl group of the benzoyl fragment, giving the C-N bond partial double bond character. This resonance stabilization affects the planarity and rotational barrier of the amide bond.
Methyl Acetate (B1210297) Moiety (-CH₂-C(=O)OCH₃): The ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This influences the acidity of the adjacent N-H proton.
The electronic interplay between the substituted benzoyl ring and the aminoacetate tail defines the chemical properties of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate. The electron-withdrawing nature of the nitro group can influence the chemical environment of the amide proton, while the ester group provides a site for potential hydrolysis reactions.
Table 2: Functional Groups and Their Primary Electronic Effects
| Functional Group | Fragment | Type of Effect | Influence on Aromatic Ring |
| Methoxy (B1213986) (-OCH₃) | 4-methoxy-3-nitrobenzoyl | -I, +R | Activating, Electron-donating (by resonance) |
| Nitro (-NO₂) | 4-methoxy-3-nitrobenzoyl | -I, -R | Deactivating, Electron-withdrawing |
| Amide (-CONH-) | Linkage | -I, +R | Links the two fragments |
| Ester (-COOCH₃) | Methyl 2-aminoacetate | -I, -R | Electron-withdrawing |
Synthetic Methodologies and Pathway Elucidation for Methyl 2 4 Methoxy 3 Nitrobenzoyl Amino Acetate
Strategies for the Preparation of Precursor Molecules
The efficient synthesis of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is predicated on the availability of its two key building blocks: 4-methoxy-3-nitrobenzoic acid and methyl 2-aminoacetate. The preparation of these precursors involves distinct and well-established chemical transformations.
Synthesis of 4-Methoxy-3-nitrobenzoic Acid Derivatives
4-Methoxy-3-nitrobenzoic acid serves as the acyl donor in the final amide bond formation. Its synthesis typically originates from more readily available starting materials, such as p-anisic acid (4-methoxybenzoic acid). The introduction of a nitro group onto the aromatic ring is a crucial step.
The primary strategy for the synthesis of 4-methoxy-3-nitrobenzoic acid involves the nitration of p-anisic acid. The methoxy (B1213986) group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Therefore, the nitration of p-anisic acid will preferentially occur at the position ortho to the methoxy group and meta to the carboxylic acid group, which is the desired 3-position.
A common laboratory-scale procedure involves the careful addition of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to a solution of p-anisic acid at a controlled temperature to prevent over-nitration and side product formation.
Table 1: Typical Reaction Conditions for the Nitration of p-Anisic Acid
| Parameter | Condition |
| Starting Material | p-Anisic Acid |
| Nitrating Agent | Nitric Acid / Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
Upon completion of the reaction, the product is typically isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization to yield pure 4-methoxy-3-nitrobenzoic acid. The purity of the product can be assessed by its melting point, which is in the range of 192-194 °C.
Preparation of Methyl 2-Aminoacetate (Glycine Methyl Ester)
Methyl 2-aminoacetate, also known as glycine (B1666218) methyl ester, is the amine component in the synthesis. As the free ester of glycine is prone to self-polymerization, it is most commonly prepared and stored as its hydrochloride salt, which is a stable, white solid. wikipedia.org
A prevalent method for the synthesis of glycine methyl ester hydrochloride is the Fischer esterification of glycine. This reaction involves treating glycine with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to form hydrogen chloride in situ, which then acts as the catalyst. chemicalbook.com
The general procedure involves suspending glycine in methanol, followed by the slow addition of thionyl chloride at a low temperature. chemicalbook.com The reaction mixture is then typically refluxed to drive the esterification to completion. chemicalbook.com Evaporation of the solvent yields the crude hydrochloride salt, which can be purified by recrystallization. chemicalbook.com
An alternative method involves the use of trimethylsilyl (B98337) chloride. wikipedia.org Glycine is treated with trimethylsilyl chloride, followed by the addition of methanol to generate the methyl ester hydrochloride. wikipedia.org
Direct Synthesis Routes to this compound
The final step in the synthesis is the formation of an amide bond between 4-methoxy-3-nitrobenzoic acid and methyl 2-aminoacetate. This transformation is a cornerstone of organic synthesis and can be achieved through various coupling methods.
Amide Bond Formation Reactions
The formation of the amide linkage requires the activation of the carboxylic acid group of 4-methoxy-3-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of methyl 2-aminoacetate. The hydrochloride salt of the amino ester must be neutralized prior to or in situ during the coupling reaction, typically with a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine.
A wide array of coupling reagents has been developed to facilitate amide bond formation with high yields and minimal side reactions. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. sigmaaldrich.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used. They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization (if chiral centers were present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.com They generate activated OBt esters that readily react with amines. sigmaaldrich.com
Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are among the most popular and effective coupling reagents. sigmaaldrich.combachem.com They are known for their high reactivity and the ability to mediate even difficult couplings. sigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Class | Example Reagent | Abbreviation |
| Carbodiimide | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| Aminium/Uronium Salt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |
The success of the amide coupling reaction is highly dependent on the reaction conditions. The choice of solvent and temperature can significantly impact the reaction rate, yield, and purity of the final product.
Solvent: The solvent for the coupling reaction is typically an aprotic solvent that can dissolve the reactants and reagents. Common choices include dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile. The choice of solvent can influence the solubility of the reactants and the reactivity of the coupling reagents.
Temperature: Amide bond formation reactions are often carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, the temperature may be elevated. researchgate.net Conversely, for sensitive substrates or to minimize side reactions, the reaction may be cooled, often to 0 °C, especially during the initial activation step. Optimization studies may involve running the reaction at different temperatures to find the optimal balance between reaction time and product purity. researchgate.net For instance, a study on amide synthesis found that increasing the temperature from room temperature to 80 °C resulted in a significant increase in yield. researchgate.net
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is worked up to remove the coupling agent byproducts and any unreacted starting materials. Purification of the final product, this compound, is typically achieved by column chromatography or recrystallization.
Alternative Synthetic Pathways and Convergent Synthesis Approaches for this compound
While the direct amidation of 4-methoxy-3-nitrobenzoic acid with methyl 2-aminoacetate represents a common and linear approach to the synthesis of this compound, alternative strategies can be envisaged to optimize yield, purity, or accessibility of starting materials. These often involve the activation of the carboxylic acid or the use of different coupling agents. Furthermore, a convergent synthetic approach can be conceptualized, involving the separate synthesis of key precursors followed by a final coupling step.
One notable alternative pathway involves the use of benzoic anhydrides. In a general context, N-acylation of amino esters can be achieved by refluxing the α-aminoester with a corresponding benzoic anhydride (B1165640) in acetic acid. This method circumvents the need for specific coupling agents like carbodiimides. For the synthesis of the title compound, this would entail the reaction of methyl 2-aminoacetate with 4-methoxy-3-nitrobenzoic anhydride. The anhydride itself can be prepared from 4-methoxy-3-nitrobenzoic acid.
Another variation in the linear synthesis involves the conversion of 4-methoxy-3-nitrobenzoic acid to its more reactive acid chloride. This can be accomplished using reagents such as thionyl chloride or oxalyl chloride. The resulting 4-methoxy-3-nitrobenzoyl chloride can then be reacted with methyl 2-aminoacetate, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the desired amide bond. This method is often high-yielding but requires careful handling of the moisture-sensitive acid chloride.
A conceptual convergent synthesis approach would involve the preparation of the two primary structural units of the molecule independently: the aromatic acid portion and the amino acid ester portion.
Fragment A Synthesis : The synthesis of the 4-methoxy-3-nitrobenzoyl moiety. This typically starts from a commercially available precursor like 4-methoxybenzoic acid, which is then nitrated to introduce the nitro group at the 3-position.
Fragment B Synthesis : The preparation of methyl 2-aminoacetate (glycine methyl ester). This is commonly achieved through the Fischer esterification of glycine with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.
The final step in this convergent strategy would be the coupling of Fragment A and Fragment B using standard peptide coupling methodologies, as previously described. This approach allows for the independent optimization of the synthesis of each fragment and can be advantageous for producing analogues of the final compound by using different substituted benzoic acids or amino acid esters.
Purification and Isolation Methodologies
The purification of this compound is critical to obtaining a product of high purity, suitable for analytical characterization and further applications. Standard techniques employed for the purification of N-benzoyl amino esters are applicable and typically involve chromatography and crystallization.
Following the synthesis, the crude reaction mixture is often subjected to an aqueous work-up to remove water-soluble byproducts and unreacted starting materials. This may involve washing the organic layer with dilute acid, base, and brine. The organic solvent is then removed under reduced pressure to yield the crude product.
Column chromatography is a widely used method for the purification of this type of compound. A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).
Crystallization Techniques
Crystallization is a powerful technique for the final purification of this compound, yielding a product with high crystalline order. A published method for the crystallization of this compound involves dissolving the crude or partially purified material in a mixture of water and methanol (1:2 v/v) nih.gov. Slow evaporation of this solvent system over several weeks has been shown to produce colorless, block-like crystals suitable for X-ray diffraction analysis nih.gov.
The crystal structure of this compound has been determined, revealing that it crystallizes in the monoclinic space group P21/c with two independent molecules in the asymmetric unit nih.gov. These two molecules exhibit slight conformational differences nih.gov. The crystal packing is characterized by N—H⋯O hydrogen bonds that link the independent molecules into a chain along the a-axis nih.gov.
Detailed crystallographic data for this compound are presented in the table below.
| Crystallographic Data for this compound nih.gov | |
|---|---|
| Parameter | Value |
| Chemical Formula | C11H12N2O6 |
| Formula Weight | 268.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.4378 (7) |
| b (Å) | 13.9110 (9) |
| c (Å) | 17.5420 (15) |
| β (°) | 106.146 (8) |
| Volume (ų) | 2446.6 (3) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.456 |
| Radiation | Cu Kα |
| Temperature (K) | 291 |
Chemical Reactivity and Transformation Studies of Methyl 2 4 Methoxy 3 Nitrobenzoyl Amino Acetate
Reactions Involving the Amide Linkage
The amide bond in methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is a key reactive site, susceptible to cleavage and modification under specific conditions.
Hydrolysis under Acidic and Basic Conditions
The amide linkage can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base, to yield a carboxylic acid and an amine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the amide bond is expected to undergo hydrolysis. The reaction proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, for instance, using sodium hydroxide (B78521) or potassium hydroxide, the hydrolysis occurs through the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis for amides.
Expected Products of Hydrolysis:
| Condition | Reagents | Expected Products |
| Acidic | HCl or H₂SO₄, H₂O, Δ | 4-methoxy-3-nitrobenzoic acid and methyl 2-aminoacetate hydrochloride |
| Basic | NaOH or KOH, H₂O, Δ | Sodium 4-methoxy-3-nitrobenzoate and methyl 2-aminoacetate |
Transformations of the Amide Nitrogen
The nitrogen atom of the amide group, being a secondary amide, possesses a hydrogen atom that can be substituted, allowing for transformations such as alkylation and acylation.
Alkylation: The amide nitrogen can be alkylated, although this reaction can be challenging for secondary amides due to their lower nucleophilicity compared to amines. The use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide, would be the typical approach.
Acylation: Acylation of the amide nitrogen would lead to the formation of an imide. This transformation would require reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base.
Reactions of the Ester Functional Group
The methyl ester group is another significant site of reactivity in the molecule, enabling transformations into other functional groups.
Transesterification Processes
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The outcome of the reaction is often governed by the relative amounts of the reactant alcohol and the equilibrium position.
Expected Transesterification Reaction:
| Reactant Alcohol | Catalyst | Expected Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
Reduction to Alcohol or Carboxylic Acid Derivatives
Reduction to an Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the methyl ester to a 2-hydroxyethyl group.
Hydrolysis to a Carboxylic Acid: Similar to the amide hydrolysis, the ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is a common method for this transformation.
Reactivity of the Nitro Group
The nitro group attached to the aromatic ring is a versatile functional group that can undergo several important transformations, most notably reduction.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group under various conditions. This transformation is a key step in the synthesis of many aromatic amines. Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent can be crucial to avoid the reduction of other functional groups in the molecule.
Expected Reduction Products:
| Reagents | Expected Product |
| H₂, Pd/C | Methyl 2-[(3-amino-4-methoxybenzoyl)amino]acetate |
| Sn, HCl | Methyl 2-[(3-amino-4-methoxybenzoyl)amino]acetate hydrochloride |
| Fe, NH₄Cl | Methyl 2-[(3-amino-4-methoxybenzoyl)amino]acetate |
It is important to note that the specific reaction conditions, such as temperature, reaction time, and choice of solvent, would need to be optimized to achieve the desired transformations efficiently and selectively. The information presented here provides a foundational understanding of the expected chemical behavior of this compound based on the reactivity of its constituent functional groups.
Reduction to Amino Functional Group
The selective reduction of the aromatic nitro group to an amino functional group is a pivotal transformation in organic synthesis, as it dramatically alters the electronic properties of the aromatic ring. This conversion transforms the strongly electron-deactivating and meta-directing nitro group into a strongly electron-donating and ortho, para-directing amino group. For this compound, this transformation yields methyl 2-[(3-amino-4-methoxybenzoyl)amino]acetate, a key intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
A variety of methods are available for the reduction of aromatic nitro compounds. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This technique is often characterized by high yields and clean reaction profiles.
Chemical Reduction: A wide array of reagents can achieve the reduction of nitroarenes. A common and effective method involves the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. For instance, a procedure for a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, utilized powdered iron in acetic acid to achieve reduction to the corresponding amine in good yield. mdpi.com Other reagents like sodium hydrosulfite or tin(II) chloride are also frequently employed.
The table below summarizes common reagent systems used for the reduction of aromatic nitro groups, all of which are potentially applicable to this compound.
| Reagent System | Description |
| H₂, Pd/C | Catalytic hydrogenation; a common and efficient method. |
| Fe, HCl or CH₃COOH | Metal-acid reduction; cost-effective and widely used in industrial processes. mdpi.com |
| SnCl₂, HCl | Stannous chloride reduction; a classic method for nitro group reduction. |
| NaBH₄, Ni(PPh₃)₄ | Sodium borohydride (B1222165) in the presence of a transition metal complex. |
| Na₂S₂O₄ | Sodium hydrosulfite; often used for selective reductions. |
Potential for Photochemical Transformations of Nitroaromatic Systems
Nitroaromatic compounds are known to undergo a variety of photochemical transformations. A well-studied class of reactions involves ortho-nitrobenzyl compounds, which are utilized as photolabile protecting groups. These compounds typically undergo an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group, initiating a cascade that leads to the release of a protected functional group.
While this compound does not possess the classic ortho-nitrobenzyl structure, the fundamental principles of excited-state nitro group chemistry suggest a potential for photochemical reactivity. Upon absorption of UV light, the nitro group can be promoted to an excited state. This excited species is a potent hydrogen abstractor and could potentially initiate reactions by abstracting a hydrogen atom from a nearby solvent molecule or another part of the molecule, if sterically feasible.
Studies on ortho-nitroveratryl-based photolabile protecting groups have shown that the efficiency of the photorelease, measured by the quantum yield (Φ), is highly dependent on the nature of the leaving group (LG). researchgate.net This dependence is linked to the stability of the radical formed after the initial hydrogen abstraction step. researchgate.net Groups that stabilize the resulting radical tend to increase the quantum yield of the photoreaction. researchgate.net This principle could influence the potential photochemical reactivity of derivatives of this compound.
The table below, adapted from studies on ortho-nitrobenzyl systems, illustrates how the leaving group influences the quantum yield of photolysis, providing insight into the factors that govern such transformations.
| Leaving Group (from o-nitroveratryl) | Quantum Yield (Φ) |
| Chloride | 0.04 |
| N-methyl-4-aminophenylacetate | 0.04 |
| Phosphate | 0.06 |
| Acetate (B1210297) | 0.005 |
| Trifluoroacetate | 0.16 |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Ring
The substitution pattern on the benzoyl ring of this compound governs its susceptibility to further substitution reactions. The ring contains three substituents: the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and the amide group (-CONH-R).
Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is determined by the cumulative effect of the substituents. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group and the benzoyl carbonyl of the amide are strong deactivating groups that direct incoming electrophiles to the meta position relative to themselves.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack. nih.govlibretexts.org For SNAr to occur, a good leaving group is typically required, and the electron-withdrawing group must be positioned ortho or para to it. libretexts.org In this compound, the nitro group is ortho to the methoxy group at C4. The methoxy group is a poor leaving group but can be displaced under certain conditions by strong nucleophiles. The nitro group activates this position (C4) for nucleophilic attack. It also activates the positions ortho (C2) and para (C5) to itself for potential substitution of a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS), which requires specific carbanionic nucleophiles. organic-chemistry.org
The directing effects of the substituents for both types of substitution are summarized below.
| Substituent | Type | Activating/Deactivating (for EAS) | Directing Effect (for EAS) | Influence on SNAr |
| -OCH₃ (at C4) | Electron-Donating | Activating | Ortho, Para (to C1, C5) | Can be a leaving group if activated |
| -NO₂ (at C3) | Electron-Withdrawing | Deactivating | Meta (to C1, C5) | Strongly Activating (at ortho/para positions) |
| -C(=O)NHR (at C1) | Electron-Withdrawing | Deactivating | Meta (to C2, C6) | Deactivating |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the key reactions provides insight into the reactivity of this compound.
Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a six-electron reduction that proceeds through several intermediates. Whether via catalytic hydrogenation or chemical reductants, the transformation generally follows a pathway involving the formation of a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) intermediate, which is then further reduced to the final amino (-NH₂) group. The initial reduction of the nitro group to the nitroso group is typically the rate-determining step.
Reaction Pathway: Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, particularly the nitro group. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. The presence of the nitro group ortho to the potential methoxy leaving group in the title compound would effectively stabilize the Meisenheimer intermediate, facilitating the reaction.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in determining the molecular structure of a compound by measuring the interaction of electromagnetic radiation with its atoms and bonds. For methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, a comprehensive spectroscopic analysis would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). However, specific experimental data for these analyses are not extensively detailed in the available scientific literature. The following sections describe the principles of these techniques as they would apply to the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the acetate (B1210297) group, the methyl ester protons, and the amide proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and spin-spin coupling patterns would reveal connectivity between neighboring protons.
Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon.
Specific, experimentally derived ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include N-H stretching of the amide, C=O stretching of the amide and ester groups, asymmetric and symmetric stretching of the nitro (NO₂) group, C-O stretching of the methoxy and ester groups, and C-H stretching of the aromatic and aliphatic portions.
Specific, experimentally derived IR spectral data detailing the characteristic absorption frequencies for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The presence of the nitro-substituted benzene (B151609) ring, an aromatic chromophore, would lead to characteristic absorption bands in the UV-Vis spectrum of this compound. The position of the maximum absorbance (λmax) would be indicative of the conjugated π-electron system.
Specific, experimentally derived UV-Vis absorption maxima for this compound are not available in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (268.23 g/mol ). Analysis of the fragmentation pattern would provide further structural information, revealing how the molecule breaks apart under ionization.
Specific, experimentally derived mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not available in the reviewed literature.
X-ray Crystallographic Analysis of this compound
The analysis revealed that the compound, with the chemical formula C₁₁H₁₂N₂O₆, crystallizes in a monoclinic system. nih.gov The asymmetric unit contains two independent molecules which exhibit slight conformational differences. nih.gov Specifically, the dihedral angle between the amide O=C—N plane and the benzene ring is 19.5 (3)° in one molecule and 23.4 (3)° in the other. nih.gov In the crystal structure, these two independent molecules are linked by N—H⋯O hydrogen bonds, forming a chain along the a-axis. nih.gov
Below are the detailed crystallographic data and data collection parameters.
Table 1: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O₆ |
| Formula Weight (Mᵣ) | 268.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4378 (7) |
| b (Å) | 13.9110 (9) |
| c (Å) | 17.5420 (15) |
| β (°) | 106.146 (8) |
| Volume (V) (ų) | 2446.6 (3) |
| Z | 8 |
Data sourced from Acta Crystallographica Section E nih.gov
Table 2: Data Collection and Refinement Details
| Parameter | Value |
|---|---|
| Radiation | Cu Kα |
| Temperature (K) | 291 |
| Measured Reflections | 10600 |
| Independent Reflections | 4251 |
| R_int | 0.026 |
| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.052 |
| wR(F²) | 0.155 |
Data sourced from Acta Crystallographica Section E nih.gov
Crystal Growth and Specimen Preparation
While the crystallographic report provides detailed structural data, the specific methodology used for the growth of the single crystal (e.g., solvent system, temperature, and evaporation rate) is not described. nih.gov For the X-ray diffraction analysis, a suitable crystal specimen with dimensions of 0.28 × 0.26 × 0.24 mm was selected and mounted on an Agilent Xcalibur Eos Gemini diffractometer for data collection. nih.gov
Data Collection Parameters and Procedures
The structural analysis of this compound was performed using single-crystal X-ray diffraction. A colorless block-shaped crystal of the compound was selected for the experiment. nih.gov The data collection was conducted at a temperature of 291 K using an Agilent Xcalibur Eos Gemini diffractometer equipped with Cu Kα radiation (λ = 1.54184 Å). nih.gov
A multi-scan absorption correction was applied to the collected data using the CrysAlis PRO software. nih.gov Out of 10,600 measured reflections, 4251 were independent, and 3287 of these were considered observed with an intensity greater than twice the standard deviation (I > 2σ(I)). nih.gov The crystal was found to belong to the monoclinic system. nih.gov
Table 1: Crystal Data and Data Collection Parameters
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O₆ nih.gov |
| Formula Weight (g/mol) | 268.23 nih.gov |
| Temperature (K) | 291 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a (Å) | 10.4378 (7) nih.gov |
| b (Å) | 13.9110 (9) nih.gov |
| c (Å) | 17.5420 (15) nih.gov |
| β (°) | 106.146 (8) nih.gov |
| Volume (ų) | 2446.6 (3) nih.gov |
| Z | 8 nih.gov |
| Radiation | Cu Kα (λ = 1.54184 Å) nih.gov |
| μ (mm⁻¹) | 1.04 nih.gov |
| Crystal Size (mm) | 0.28 × 0.26 × 0.24 nih.gov |
| Reflections Collected | 10600 nih.gov |
| Independent Reflections | 4251 nih.gov |
| R_int | 0.026 nih.gov |
Structure Solution and Refinement Methodologies
The crystal structure of this compound was solved using direct methods with the SHELXS97 program. nih.gov The subsequent refinement of the structural model was carried out against F² using all reflections with the SHELXL97 program. nih.gov This refinement process minimizes the difference between observed and calculated structure factors, resulting in a highly accurate molecular model.
The refinement involved 356 parameters and 2 restraints. nih.gov Hydrogen atoms attached to nitrogen were located from a difference Fourier map and refined freely, while carbon-bound hydrogen atoms were placed in calculated positions and treated as riding atoms. nih.gov The final R-factor, R[F² > 2σ(F²)], was 0.052, and the weighted R-factor, wR(F²), was 0.155 for all data. nih.gov The goodness-of-fit (S) value was 1.04, indicating a high-quality refinement. nih.gov The final difference Fourier map showed residual electron density peaks of 0.50 and -0.31 e Å⁻³, which are within acceptable limits. nih.gov
Table 2: Structure Refinement Details
| Parameter | Value |
|---|---|
| Refinement Method | Full-matrix least-squares on F² nih.gov |
| R[F² > 2σ(F²)] | 0.052 nih.gov |
| wR(F²) | 0.155 nih.gov |
| Goodness-of-fit (S) | 1.04 nih.gov |
| Reflections Used | 4251 nih.gov |
| Parameters | 356 nih.gov |
| Restraints | 2 nih.gov |
| Δρ_max (e Å⁻³) | 0.50 nih.gov |
| Δρ_min (e Å⁻³) | -0.31 nih.gov |
Analysis of Molecular Conformation and Dihedral Angles
A notable feature of the crystal structure of this compound is the presence of two independent molecules in the asymmetric unit. nih.gov These two molecules, while chemically identical, exhibit slight differences in their conformation. nih.gov The primary conformational distinction lies in the orientation of the benzene ring relative to the amide plane (O=C—N). nih.gov
The dihedral angle between the amide plane and the attached benzene ring is 19.5 (3)° in one molecule and 23.4 (3)° in the other. nih.gov This twist indicates that the benzoyl and acetate moieties are not coplanar, a common feature in such structures that helps to minimize steric hindrance. These subtle conformational differences between the two independent molecules highlight the influence of the local crystal packing environment on molecular geometry. nih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Solid State
The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonding. nih.gov Specifically, the two crystallographically independent molecules are linked together through N—H⋯O hydrogen bonds. nih.gov In this interaction, the amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor, while a carbonyl oxygen atom from an adjacent molecule serves as the acceptor. nih.gov
Hirshfeld Surface Analysis (as a methodological tool)
Hirshfeld surface analysis is a powerful computational tool used to visualize, explore, and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions from all other molecules in the crystal. nih.gov
The analysis generates a three-dimensional Hirshfeld surface (HS) mapped with properties such as d_norm, which is a normalized contact distance. The d_norm surface uses a red-white-blue color scheme to highlight intermolecular contacts: red spots indicate contacts shorter than the van der Waals radii sum and represent key interactions like hydrogen bonds, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.com
Theoretical and Computational Chemistry Studies of Methyl 2 4 Methoxy 3 Nitrobenzoyl Amino Acetate
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing valuable insights into its structural parameters like bond lengths, bond angles, and dihedral angles.
Basis Set Selection and Functional Application
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitro and methoxy (B1213986) groups, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they provide a good balance between computational cost and accuracy. rsc.org The basis set, which is a set of mathematical functions used to represent the electronic wave function, is also a critical choice. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed for this type of analysis as they include diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. rsc.orgnih.gov
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide Derivative (Calculated at B3LYP/6-31G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-N (amide) | 1.35 | - |
| C=O (amide) | 1.23 | - |
| C-C (aromatic) | 1.39 - 1.41 | - |
| N-O (nitro) | 1.22 | - |
| O-C-N (amide) | - | 123.0 |
| C-N-C (amide) | - | 121.5 |
| O-N-O (nitro) | - | 124.5 |
Note: Data is illustrative and based on typical values for similar structures.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For a molecule like this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the amide group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the carbonyl group of the ester. acs.orgresearchgate.net This distribution of frontier orbitals suggests that the molecule can participate in various types of reactions, including electrophilic and nucleophilic attacks.
Table 2: Representative FMO Energies and Properties for a Nitroaromatic Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Gap | 4.31 |
Note: Data is illustrative and based on typical values for similar structures.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution and bonding interactions within a molecule. walisongo.ac.id It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugative and resonance effects. researchgate.net
Table 3: Representative NBO Charges for Atoms in a Substituted Benzamide Fragment
| Atom | Natural Charge (e) |
|---|---|
| O (carbonyl) | -0.55 |
| N (amide) | -0.60 |
| C (carbonyl) | +0.70 |
| O (nitro) | -0.45 |
| N (nitro) | +0.80 |
Note: Data is illustrative and based on typical values for similar structures.
Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.org It is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wuxiapptec.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro, carbonyl, and methoxy groups, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amide group and the aromatic ring, suggesting these as possible sites for nucleophilic interactions. researchgate.net
Spectroscopic Property Prediction (e.g., simulated IR, NMR, UV-Vis spectra)
Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule. rsc.orgnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule obtained through DFT calculations. scielo.org.za The calculated frequencies and intensities of the vibrational modes can be correlated with specific functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide and ester, and the N-O stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical shifts can be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. For this compound, the UV-Vis spectrum would be expected to show absorptions related to π-π* transitions within the aromatic ring and n-π* transitions involving the carbonyl and nitro groups. researchgate.net
Table 4: Representative Predicted Spectroscopic Data for a Nitroaromatic Amide
| Spectroscopic Technique | Predicted Value | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~3350 | N-H stretch |
| ~1740 | C=O stretch (ester) | |
| ~1680 | C=O stretch (amide) | |
| ~1530, ~1350 | Asymmetric & Symmetric NO₂ stretch | |
| ¹H NMR (ppm) | ~8.0 - 8.5 | Aromatic-H near NO₂ |
| ~7.0 - 7.5 | Aromatic-H | |
| ~3.8 | OCH₃ | |
| ~3.7 | OCH₃ (ester) | |
| UV-Vis (nm) | ~280 | π-π* transition |
| ~340 | n-π* transition |
Note: Data is illustrative and based on typical values for similar structures.
Conformational Analysis and Energy Minima Calculations
Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the most stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. These arise from the rotation around key dihedral angles, primarily:
The C(O)-N bond of the amide group.
The N-C bond connecting the amide to the acetate (B1210297) group.
The C-C(O) bond linking the benzoyl group to the amide nitrogen.
The C-O bonds of the methoxy and ester functional groups.
Energy minima calculations, typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to determine the relative energies of these conformers. The goal is to locate the global minimum energy structure, which represents the most populated conformation at equilibrium, as well as other low-energy local minima.
A hypothetical potential energy surface scan for a key dihedral angle, such as the one defining the orientation of the nitrobenzoyl group relative to the aminoacetate moiety, would reveal the energy barriers between different conformers. The results of such an analysis are crucial for understanding the molecule's shape, flexibility, and how it might interact with biological targets.
Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-N-C | Amide bond planarity and orientation | Defines the relative position of the aromatic and acetate groups. |
| C-N-C-C=O | Acetate group orientation | Influences the accessibility of the ester group. |
| C-C-C=O | Benzoyl group rotation | Affects steric interactions with the amide proton. |
| C-C-O-C | Methoxy group orientation | Minor electronic and steric influence on the aromatic ring. |
Molecular Dynamics Simulations (if applicable to reactivity or interactions)
While specific molecular dynamics (MD) simulation studies on this compound are not reported, this technique would be highly valuable for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights that are not available from static, energy-minimized structures.
For this compound, MD simulations could be used to:
Explore Conformational Space: To sample a broader range of conformations in a simulated environment (e.g., in a solvent like water or DMSO) and understand the transitions between different energy minima.
Analyze Solvation: To study how solvent molecules arrange around the solute and to calculate properties like the solvation free energy. The distinct polar (nitro, ester, amide) and nonpolar (aromatic ring) regions of the molecule would lead to specific hydration patterns.
Simulate Interactions with Biomolecules: If a biological target were identified, MD simulations could model the binding process of this compound to the active site, revealing key intermolecular interactions (e.g., hydrogen bonds, π-stacking) and estimating the stability of the complex.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using quantum mechanical methods like DFT, is a powerful tool for elucidating reaction mechanisms. For this compound, such studies could provide mechanistic insights into its synthesis or potential metabolic pathways.
For instance, the synthesis of this compound typically involves the acylation of methyl 2-aminoacetate with 4-methoxy-3-nitrobenzoyl chloride. A computational study could model this reaction pathway by:
Calculating Reactant and Product Structures: Optimizing the geometries of the starting materials and products.
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS would reveal the precise nature of bond-forming and bond-breaking processes.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.
Furthermore, computational models could predict sites of reactivity. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is activating. The amide and ester groups present potential sites for hydrolysis. Mapping the electrostatic potential onto the molecule's electron density surface would visually highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about its chemical behavior.
Advanced Applications in Chemical Science and Interdisciplinary Research
Utility as a Versatile Intermediate in Organic Synthesis
The molecular structure of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, featuring a nitro group, a methoxy (B1213986) group, an amide linkage, and a methyl ester, endows it with considerable reactivity and versatility, making it a valuable intermediate in organic synthesis. These functional groups serve as reactive handles that can be selectively transformed to construct more elaborate molecules.
The compound's true synthetic potential lies in the strategic manipulation of its functional groups. The nitro group, for instance, is a key functional group that can be readily reduced to an amine. This transformation is fundamental in synthetic chemistry, as it introduces a nucleophilic center, paving the way for the formation of new carbon-nitrogen bonds and the construction of various heterocyclic systems or substituted anilines. The resulting amino group can be further diazotized or acylated, opening numerous pathways for molecular diversification. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, allowing for chain extension or the introduction of new functionalities. The inherent reactivity of these groups makes the compound an ideal starting point for creating complex molecular frameworks.
In the context of multistep synthesis, this compound serves as a well-defined building block. nih.govresearchgate.net Its structure contains a pre-assembled core of a substituted benzoyl group linked to an amino acid derivative, which can be incorporated wholesale into a larger target molecule. This approach is more efficient than constructing such a fragment from simpler precursors during a linear synthesis. For example, related compounds like 4-methoxy-2-nitroaniline (B140478) are recognized as crucial intermediates in the synthesis of pharmaceutical compounds. google.com The defined stereochemistry and connectivity of the atoms in this building block reduce the number of synthetic steps and can simplify purification processes, which is a significant advantage in the total synthesis of natural products or other complex organic molecules. researchgate.net
Potential in Material Science
The structural features of this compound suggest its potential for applications in material science. The rigid aromatic ring, combined with functional groups capable of forming strong intermolecular interactions, provides a foundation for the development of novel materials with tailored properties. While direct applications of this specific compound in materials are an emerging area of research, its molecular characteristics are analogous to those found in monomers used for advanced polymers and supramolecular assemblies.
For instance, methoxy-containing aromatic compounds derived from natural sources like vanillin (B372448) and ferulic acid have been successfully used as precursors for thermoplastics and thermoset polymers. mdpi.comscirp.org The incorporation of a molecule like this compound into a polymer backbone, potentially after modification to include a polymerizable group, could impart specific properties. The polar nitro and amide groups could enhance polymer chain interactions, affecting thermal stability and mechanical strength, while the aromatic core contributes to rigidity. The potential for strong hydrogen bonding and π–π stacking interactions makes its derivatives candidates for the design of liquid crystals or self-assembling supramolecular structures.
Research into Its Role in Supramolecular Chemistry
The study of this compound has provided significant insights into the principles of crystal engineering and supramolecular assembly. nih.gov Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonds, to direct the organization of molecules into well-defined, higher-order structures. mdpi.com
A detailed crystallographic analysis of this compound reveals that its solid-state architecture is dominated by hydrogen bonding. nih.gov In the crystal lattice, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the amide in an adjacent molecule acts as an acceptor. nih.gov This specific N—H⋯O interaction links the molecules together, forming an extended one-dimensional chain. nih.gov This self-assembly into a chain-like motif is a clear demonstration of crystal engineering, where the functional groups on a molecule are used to predictably control its arrangement in a crystal. nih.govnih.gov The study identified two independent molecules within the asymmetric unit, which are connected alternately to form these chains. nih.gov
The precise parameters of its crystal structure have been determined through X-ray diffraction, providing valuable data for understanding the forces that govern molecular recognition and self-assembly.
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O₆ |
| Molar Mass | 268.23 g/mol |
| Crystal System | Monoclinic |
| a | 10.4378 (7) Å |
| b | 13.9110 (9) Å |
| c | 17.5420 (15) Å |
| β | 106.146 (8)° |
| Volume (V) | 2446.6 (3) ų |
Exploration of its Potential in Chemical Biology as a Research Tool or Probe
Excluding any clinical applications, this compound and structurally similar molecules hold promise as research tools for exploring biological systems at the molecular level. The presence of nitro and ester groups is a feature found in many bioactive compounds, suggesting that this molecule could be useful for probing biological processes. nih.gov Indeed, closely related compounds are commercially available specifically for research purposes in fields like proteomics. scbt.com
The structure of this compound makes it an interesting candidate for studying interactions with biomolecules, such as enzymes. The central amide bond is isosteric to a peptide bond, which could allow it to act as a mimic of a dipeptide substrate. This mimicry could enable it to bind to the active site of enzymes, particularly proteases, that recognize and process peptide chains.
The potential for interaction is further enhanced by its hydrogen bonding capabilities. The amide proton (N-H) can serve as a hydrogen bond donor, while the amide carbonyl, ester carbonyl, nitro group oxygens, and methoxy oxygen can all act as hydrogen bond acceptors. These are the primary types of interactions that govern the specific binding of ligands to protein active sites. By studying how this compound or its derivatives bind to a target biomolecule, researchers could gain mechanistic insights into molecular recognition processes. The nitroaromatic group can also serve as a useful spectroscopic probe or be involved in specific electronic interactions within an enzyme's active site, making it a potentially valuable tool for mechanistic studies in chemical biology.
Design of Photolabile Derivatives for Controlled Release Studies
The quest for spatiotemporal control over the release of bioactive molecules has propelled the development of photolabile protecting groups (PPGs), often referred to as "caging" groups. These molecular systems enable the temporary inactivation of a biologically active compound, which can then be released at a specific time and location through the application of light. The ortho-nitrobenzyl group is one of the most extensively studied and utilized photolabile moieties for such applications. nih.govresearchgate.netscispace.com
The general mechanism for the photocleavage of o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then decomposes to release the caged molecule and a 2-nitrosobenzaldehyde or a 2-nitroso ketone by-product. acs.orgresearchgate.net The efficiency and wavelength of this cleavage can be tuned by modifying the substituents on the aromatic ring. hepvs.ch
While this compound is a meta-nitrobenzoyl derivative, the fundamental principles of photo-induced release can be adapted. The design of photolabile derivatives based on this compound would involve its conjugation to a bioactive molecule (e.g., a drug, neurotransmitter, or peptide) through a cleavable linker. Upon irradiation with a suitable wavelength of light, the nitro group could be excited, leading to a cascade of reactions that would liberate the active molecule.
The rate and efficiency of release from such a derivative would be influenced by several factors, including the wavelength and intensity of the light, the solvent, and the pH of the medium. nih.gov Research on related nitrobenzyl systems has shown that the nature of the chemical bond linking the photolabile group to the active molecule (e.g., ester, amide, carbamate) can significantly affect both the rate of photolysis and the stability of the caged compound to hydrolysis. nih.gov For instance, carbamate (B1207046) linkages have been shown to offer superior light responsiveness and resistance to premature hydrolysis within hydrogel microenvironments. nih.gov
| Parameter | Influence on Controlled Release | Research Findings on Related Nitrobenzyl Systems |
| Linkage Chemistry | Affects stability and cleavage kinetics. | Carbamate linkages offer high stability and good photolytic release. Esters are more susceptible to hydrolysis. nih.gov |
| Substitution Pattern | Modifies absorption wavelength and quantum yield. | Electron-donating groups can shift the absorption to longer, less damaging wavelengths. hepvs.ch |
| Irradiation Wavelength | Determines the energy input for cleavage. | Most o-nitrobenzyl groups are cleaved by UV-A light (around 365 nm). nih.gov |
| Reaction Medium | pH and solvent can alter reaction pathways. | The decay of intermediates is often pH-dependent. acs.org |
Application in Analytical Chemistry (e.g., derivatization for enhanced detection)
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy for enhancing the detection of analytes that lack a strong chromophore or fluorophore. sdiarticle4.com This process involves chemically modifying the analyte to attach a "tag" that can be easily detected by UV-Visible or fluorescence detectors, thereby significantly improving the sensitivity and selectivity of the analysis. dergipark.org.tr
Reagents containing nitrobenzoyl or related nitroaromatic structures are often employed for the derivatization of primary and secondary amines, including amino acids. researchgate.netnih.gov For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) reacts with amino groups to produce highly stable and intensely fluorescent compounds. dergipark.org.tr Similarly, Sanger's reagent (2,4-dinitro-1-fluorobenzene) reacts with amino acids to form stable derivatives with strong UV absorbance. creative-proteomics.com
Theoretically, this compound could be modified to serve as a derivatization reagent. The presence of the nitrobenzoyl group provides a strong chromophore, which would be beneficial for UV detection. To make it reactive towards target analytes (e.g., primary or secondary amines), the methyl acetate (B1210297) portion of the molecule would need to be converted into a reactive functional group, such as an acid chloride or an N-hydroxysuccinimide ester. This would create a reactive site that could readily couple with the amino groups of target molecules.
The derivatization reaction would typically be carried out pre-column, where the analyte is mixed with the derivatizing reagent under optimized conditions (e.g., pH, temperature, and reaction time) to ensure complete reaction. dergipark.org.tr The resulting derivatized analytes would then be separated on an HPLC column and detected with high sensitivity.
| Derivatization Reagent Class | Target Functional Group | Detection Principle | Advantages |
| Nitroaromatic Halides (e.g., NBD-Cl) | Primary/Secondary Amines, Thiols | Fluorescence, UV-Vis | High sensitivity, stable derivatives. dergipark.org.trresearchgate.net |
| Benzoyl Chlorides | Primary/Secondary Amines, Phenols | UV-Vis | Rapid reaction, good for polyamines. nih.gov |
| Isothiocyanates (e.g., GITC) | Amino Acids | UV-Vis | Used for chiral separations. nih.gov |
| Ortho-phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, suitable for automation. creative-proteomics.com |
By modifying this compound to incorporate a reactive functional group, a novel derivatizing agent could be developed. The specific properties of the 4-methoxy and 3-nitro substituents on the benzoyl ring would influence the chromatographic behavior and the UV-spectral properties of the resulting derivatives, potentially offering unique selectivity for certain classes of analytes.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future development of synthetic methodologies for methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate should prioritize sustainability and efficiency. Current synthetic approaches often rely on traditional batch processes which may involve hazardous reagents and generate significant waste. Future research could focus on several key areas to address these limitations.
One promising avenue is the exploration of greener solvents and catalysts. The replacement of conventional volatile organic solvents with more environmentally benign alternatives, such as bio-derived solvents or ionic liquids, could significantly reduce the environmental impact of the synthesis. Furthermore, the development of reusable solid acid or base catalysts could streamline purification processes and minimize waste generation.
Another important direction is the investigation of catalytic C-H activation and amidation reactions. Direct C-H amidation of a suitable precursor would offer a more atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. Research in this area would involve screening various transition metal catalysts and optimizing reaction conditions to achieve high selectivity and yield.
Exploration of Under-Investigated Chemical Transformations
The chemical reactivity of this compound is a fertile ground for future research. The presence of multiple functional groups—a nitro group, an amide, an ester, and a methoxy (B1213986) group—offers a wide range of possibilities for chemical transformations that have yet to be thoroughly explored.
A primary focus should be on the selective reduction of the nitro group. Investigating various reducing agents and catalytic systems to selectively reduce the nitro group to an amine, nitroso, or hydroxylamine (B1172632) functionality would open up a vast array of subsequent derivatization possibilities. The resulting amino-substituted compounds could serve as precursors for the synthesis of a diverse range of heterocyclic systems, such as benzimidazoles, quinazolinones, and benzodiazepines, which are prevalent scaffolds in medicinal chemistry.
The reactivity of the amide and ester functionalities also warrants further investigation. Selective hydrolysis or aminolysis of the methyl ester would provide access to the corresponding carboxylic acid or other amide derivatives, respectively. These derivatives could then be used in a variety of coupling reactions to introduce new molecular complexity.
Furthermore, the aromatic ring itself presents opportunities for further functionalization. Exploring electrophilic aromatic substitution reactions, such as halogenation or sulfonation, could lead to the synthesis of novel derivatives with potentially interesting electronic and steric properties. The regioselectivity of these reactions would be an important aspect to investigate.
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. Future research in this area should leverage advanced computational methods to predict and understand the structure-property relationships of this chemical scaffold.
A key area of focus should be the use of Quantum Mechanics (QM) calculations to elucidate the electronic structure and reactivity of the molecule. QM methods can be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies. This information can provide valuable insights into the molecule's reactivity and guide the design of new chemical transformations.
Molecular docking and dynamics simulations could be employed to explore the potential of derivatives to interact with biological targets. By computationally screening libraries of virtual compounds against the binding sites of proteins of interest, researchers can identify promising candidates for further experimental investigation. This approach can significantly accelerate the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important avenue for computational research. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of novel derivatives and to guide the optimization of lead compounds.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms holds immense potential for the efficient, safe, and scalable production of this compound and its derivatives. Future research should focus on translating current batch syntheses into continuous flow processes. nih.govuc.ptmdpi.comresearchgate.netresearchgate.neteuropa.eugoogle.com
The development of a continuous flow synthesis would offer several advantages over traditional batch methods, including improved heat and mass transfer, enhanced reaction control, and the ability to safely handle hazardous intermediates. nih.govuc.ptmdpi.comresearchgate.netresearchgate.neteuropa.eugoogle.com A key research objective would be to design and optimize a multi-step flow reactor system that integrates synthesis, purification, and analysis in a seamless manner.
Automated synthesis platforms, coupled with machine learning algorithms, could be utilized for the rapid optimization of reaction conditions. By systematically varying parameters such as temperature, pressure, flow rate, and stoichiometry, these systems can efficiently identify the optimal conditions for a given transformation. This data-driven approach can significantly reduce the time and resources required for process development.
Furthermore, the modular nature of flow chemistry systems would facilitate the creation of a "synthesis-on-demand" platform for the generation of a diverse library of derivatives. By simply reconfiguring the flow setup and changing the input reagents, a wide range of analogues could be rapidly synthesized for screening in various applications.
Investigation of Solid-State Polymorphism and Co-crystallization Phenomena
The solid-state properties of this compound, such as its crystalline form, are crucial for its handling, stability, and potential applications. A crystallographic study has shown that the title compound, C11H12N2O6, crystallizes with two independent molecules in the asymmetric unit that differ slightly in conformation. nih.gov In the crystal structure, the two independent molecules are connected alternately by N—H⋯O hydrogen bonds, forming a chain along the a-axis. nih.gov
Future research should build upon this initial finding and conduct a comprehensive investigation into the potential for polymorphism in this compound. This would involve a systematic screening of different crystallization conditions, including variations in solvent, temperature, and cooling rate, to identify and characterize any new polymorphic forms. The physical and chemical properties of each polymorph, such as melting point, solubility, and stability, should be thoroughly evaluated.
Co-crystallization is another promising area for future investigation. The formation of co-crystals with other molecules, known as co-formers, can significantly modify the physicochemical properties of the parent compound. A systematic screening of potential co-formers, guided by principles of crystal engineering and intermolecular interactions, could lead to the discovery of novel solid forms with improved properties.
Advanced analytical techniques, such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, will be essential for the characterization of any new solid forms discovered.
Expanding the Scope of Derived Chemical Entities for Specific Academic Applications
The versatile chemical scaffold of this compound provides a rich platform for the development of novel chemical entities with potential applications in various academic disciplines. Future research should focus on strategically modifying the core structure to create derivatives with specific functionalities and properties.
One promising direction is the synthesis of fluorescent probes. By introducing fluorogenic moieties onto the aromatic ring or at other positions, it may be possible to develop novel sensors for the detection of specific analytes or for use in cellular imaging applications. The photophysical properties of these derivatives would need to be thoroughly characterized.
The development of novel ligands for coordination chemistry is another exciting possibility. The introduction of chelating groups could lead to the formation of metal complexes with interesting catalytic or material properties. The coordination chemistry of these new ligands with a variety of metal ions should be explored.
Q & A
Q. What are the recommended synthetic routes for methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-methoxy-3-nitrobenzoic acid derivatives with methyl aminoacetate intermediates. A general procedure includes:
- Step 1 : Activation of the carboxylic acid (e.g., via mixed anhydride or coupling reagents like DCC/DMAP) to form the reactive benzoyl intermediate.
- Step 2 : Amide bond formation with methyl 2-aminoacetate under mild basic conditions (e.g., triethylamine in THF or DCM) .
Critical factors affecting yield include temperature control (45–60°C optimal for nitro-group stability), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1.2:1 acylating agent to amine to minimize side reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?
- ¹H NMR : Key signals include the methyl ester singlet (~δ 3.7–3.9 ppm), aromatic protons from the nitro-methoxybenzoyl group (δ 7.1–8.3 ppm, split into distinct patterns due to substitution), and the acetamide NH (δ 8.5–9.0 ppm, broad) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹), amide C=O (~1650 cm⁻¹), and nitro groups (~1520 cm⁻¹ and 1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z ~294 (C₁₁H₁₁N₂O₆⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –NO₂) validate the structure .
Q. How do the nitro and methoxy substituents influence the compound’s stability during storage and reactions?
- Nitro Group : Electron-withdrawing effects increase susceptibility to reduction under acidic or reductive conditions. Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
- Methoxy Group : Enhances solubility in polar solvents but may participate in demethylation under strong acidic/basic conditions. Use neutral pH buffers for reactions involving this group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction pathways for this compound?
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) model transition states to identify energetically favorable pathways (e.g., amidation vs. ester hydrolysis) .
- Reaction Path Search Algorithms : Software such as GRRM or AFIR predicts intermediates and byproducts, enabling pre-experimental screening of conditions (e.g., solvent, catalyst) .
Example: A 2024 study using ICReDD’s workflow reduced trial-and-error experimentation by 40% by integrating computational data with high-throughput screening .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Controlled Variable Analysis : Apply factorial design (e.g., 2³ factorial matrix) to isolate factors like solvent purity, reaction time, and catalyst loading that cause spectral discrepancies .
- Deuterated Solvent Calibration : Use DMSO-d₆ or CDCl₃ with internal standards (e.g., TMS) to normalize shifts and confirm assignments via 2D NMR (COSY, HSQC) .
Case Study: Discrepancies in NH proton integration were traced to residual moisture in DMF; switching to anhydrous DCM improved reproducibility .
Q. How can the compound’s reactivity be leveraged in designing novel heterocyclic systems?
- Nucleophilic Acyl Substitution : The electron-deficient nitrobenzoyl group facilitates attack by amines or hydrazines to form imidazoles or triazoles .
- Cyclocondensation : React with thioureas or β-ketoesters under microwave irradiation to generate fused quinazolinone derivatives (reported yields: 65–78%) .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- HPLC with C18 Columns : Use gradient elution (MeCN/H₂O + 0.1% TFA) to resolve polar byproducts (e.g., unreacted nitrobenzoic acid) .
- Membrane Separation : Nanofiltration (MWCO 300–500 Da) effectively isolates the target compound (MW 294.22 g/mol) from smaller impurities .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential nitro-group decomposition releasing NOₓ gases .
- Waste Disposal : Neutralize acidic/basic residues before segregating nitro-containing waste for incineration .
Q. How should researchers design experiments to assess the compound’s role in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
